3-Amino-5-methylbenzofuran-2-carboxylic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-methylbenzofuran-2-carboxylic acid typically involves the construction of the benzofuran ring followed by the introduction of the amino and carboxylic acid groups. One common method is the cyclization of appropriate precursors under specific conditions. For example, the Suzuki–Miyaura coupling reaction can be employed to form the benzofuran ring . This reaction involves the coupling of an aryl halide with a boronic acid in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of reagents, catalysts, and reaction conditions is optimized for cost-effectiveness, yield, and purity. Advanced techniques such as microwave irradiation and continuous flow reactors can be used to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-Amino-5-methylbenzofuran-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .
Scientific Research Applications
3-Amino-5-methylbenzofuran-2-carboxylic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-Amino-5-methylbenzofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, its antibacterial activity may be attributed to its ability to inhibit bacterial enzymes or disrupt cell membrane integrity . The compound’s anticancer activity could be related to its ability to induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Benzofuran: The parent compound with a simple benzofuran ring structure.
5-Methylbenzofuran: A derivative with a methyl group at the 5-position.
2-Aminobenzofuran: A derivative with an amino group at the 2-position.
Uniqueness
3-Amino-5-methylbenzofuran-2-carboxylic acid is unique due to the presence of both amino and carboxylic acid groups, which impart distinct chemical properties and biological activities.
Properties
Molecular Formula |
C10H9NO3 |
---|---|
Molecular Weight |
191.18 g/mol |
IUPAC Name |
3-amino-5-methyl-1-benzofuran-2-carboxylic acid |
InChI |
InChI=1S/C10H9NO3/c1-5-2-3-7-6(4-5)8(11)9(14-7)10(12)13/h2-4H,11H2,1H3,(H,12,13) |
InChI Key |
QGTXCSAJODYITA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=C2N)C(=O)O |
Origin of Product |
United States |
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